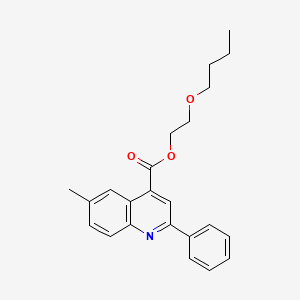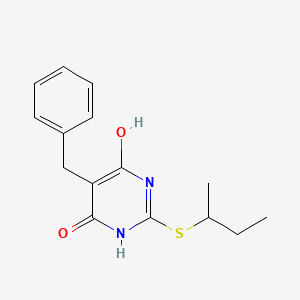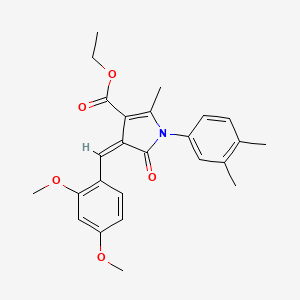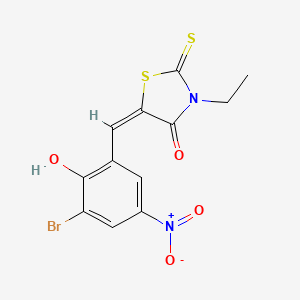![molecular formula C18H18BrN5O2 B5027761 1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPP-2a and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
BPP-2a has been studied for its potential applications in a variety of scientific fields. It has been found to have activity as a dopamine D2 receptor antagonist, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. BPP-2a has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, BPP-2a has been studied for its potential use as a tool compound in neuroscience research.
Mechanism of Action
BPP-2a acts as a selective dopamine D2 receptor antagonist, blocking the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the brain, which can have a variety of effects depending on the specific brain regions affected. In cancer cells, BPP-2a has been shown to inhibit the activity of the protein Hsp90, leading to cell death.
Biochemical and Physiological Effects:
BPP-2a has a variety of biochemical and physiological effects. As a dopamine D2 receptor antagonist, it can affect dopamine signaling in the brain, which can lead to changes in behavior and mood. In cancer cells, BPP-2a can lead to cell death by inhibiting the activity of Hsp90. Additionally, BPP-2a has been shown to have effects on the immune system, potentially making it a candidate for immunotherapy.
Advantages and Limitations for Lab Experiments
BPP-2a has several advantages for use in lab experiments. It is a highly pure and reliable compound that can be synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. BPP-2a is a relatively complex compound that may require specialized equipment and expertise for its synthesis and handling. Additionally, its effects on dopamine signaling in the brain can be complex and may require careful experimental design to fully understand.
Future Directions
There are many potential future directions for research on BPP-2a. One area of interest is the potential use of BPP-2a as a tool compound in neuroscience research. Its selective activity as a dopamine D2 receptor antagonist could be used to study the role of dopamine signaling in the brain. Additionally, further research is needed to fully understand the antitumor activity of BPP-2a and its potential as a cancer treatment. Finally, there is potential for the development of new compounds based on the structure of BPP-2a that could have improved activity and selectivity.
Synthesis Methods
The synthesis of BPP-2a involves the reaction of 3-bromophenylacetic acid with 1-(2-pyrimidinyl)piperazine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,4-dione to produce BPP-2a. The synthesis of BPP-2a has been optimized for high yield and purity, making it a reliable compound for scientific research.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXSNVBQFSBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)


![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)

